molecular formula C12H9N3O5 B3916389 N'-benzoyl-5-nitro-2-furohydrazide

N'-benzoyl-5-nitro-2-furohydrazide

Cat. No.: B3916389
M. Wt: 275.22 g/mol
InChI Key: NRILHXUEHSTWTI-UHFFFAOYSA-N
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Description

N'-Benzoyl-5-nitro-2-furohydrazide is a nitrofuran derivative characterized by a benzoyl-substituted hydrazide moiety attached to a 5-nitro-2-furan ring. The nitro group on the furan ring is a critical structural feature, as it enhances electrophilicity and biological activity, particularly in carcinogenicity studies .

Properties

IUPAC Name

N'-benzoyl-5-nitrofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-11(8-4-2-1-3-5-8)13-14-12(17)9-6-7-10(20-9)15(18)19/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRILHXUEHSTWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Carcinogenicity

  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide: Demonstrated potent carcinogenicity in mice, inducing stomach adenocarcinomas (21/22 mice) and leukemias (19/22). The nitro group is critical, as non-nitrated analogs showed reduced tumorigenicity .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Caused hemangioendothelial sarcomas in 100% of rats, primarily in the liver and mesentery. The oxadiazine ring shifts tumor localization compared to thiazolyl derivatives .
  • This compound (hypothetical): The benzoyl group may reduce acute toxicity compared to thiazolyl or oxadiazine derivatives, but nitro-mediated carcinogenicity remains plausible.

Critical Analysis of Substituent Effects

  • Nitro Group: Essential for carcinogenicity; its removal (e.g., 2-furaldehyde semicarbazone) reduced tumor incidence from 76% to 20% .
  • Heterocyclic Rings : Thiazolyl and oxadiazine moieties alter tumor localization (e.g., stomach vs. liver) by modulating tissue-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 2
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N'-benzoyl-5-nitro-2-furohydrazide

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